molecular formula C8H11N3O3S B14813052 3-Amino-4-cyclopropoxypyridine-2-sulfonamide

3-Amino-4-cyclopropoxypyridine-2-sulfonamide

Cat. No.: B14813052
M. Wt: 229.26 g/mol
InChI Key: PPCCEYZFWDZNME-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropoxypyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound is characterized by the presence of an amino group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring. Sulfonamides have been extensively studied for their antimicrobial properties and have found applications in various fields including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 4-cyclopropoxypyridine-2-sulfonyl chloride with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropoxypyridine-2-sulfonamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfinamide derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclopropoxypyridine-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

3-amino-4-cyclopropyloxypyridine-2-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-7-6(14-5-1-2-5)3-4-11-8(7)15(10,12)13/h3-5H,1-2,9H2,(H2,10,12,13)

InChI Key

PPCCEYZFWDZNME-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)S(=O)(=O)N)N

Origin of Product

United States

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